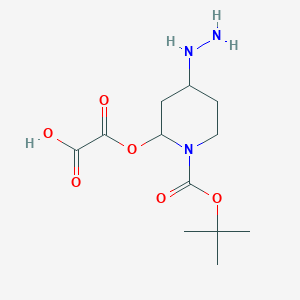

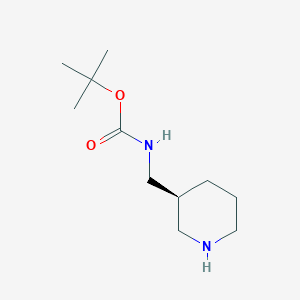

2-((1-(tert-Butoxycarbonyl)-4-hydrazinylpiperidin-2-yl)oxy)-2-oxoacetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of similar compounds involves the use of tert-Butoxycarbonyl (Boc) group . The Boc group is a classical masking functionality employed in organic synthesis for the protection of amino groups . The Boc-masking group is installed by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions .Molecular Structure Analysis

The molecular structure of similar compounds involves a Boc group attached to a piperidinyl ring . The exact molecular structure of the specific compound you asked about is not available in the search results.Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve the deprotection of the N-Boc group . A mild method for the selective deprotection of the N-Boc group from a structurally diverse set of compounds, encompassing aliphatic, aromatic, and heterocyclic substrates, has been reported using oxalyl chloride in methanol .Wissenschaftliche Forschungsanwendungen

Synthesis of Modified Peptides and Biologically Active Heterocyclic Derivatives

- This compound, as a tert-butyloxycarbonyl (Boc) protected hydrazino acid, is used in the synthesis of modified peptides and biologically active heterocyclic derivatives. This application is crucial for the development of new pharmaceutical compounds and has been achieved through electrophilic amination methodology (Baburaj & Thambidurai, 2012).

N-tert-Butoxycarbonylation of Amines

- The compound is involved in the N-tert-butoxycarbonylation of amines, a key process in protecting amino groups during the synthesis of various chemical entities. This process is significant in peptide synthesis and has been shown to be efficient and environmentally benign (Heydari et al., 2007).

Activation of Carboxylic Acids for Amide or Peptide Formation

- The compound plays a role in activating carboxylic acids for subsequent reactions with amines to form amides or peptides. This application is particularly important in the synthesis of complex organic compounds, including pharmaceuticals (Basel & Hassner, 2002).

Synthesis of Aldehyde Building Blocks

- It is used in the synthesis of aldehyde building blocks protected as acid-labile N-Boc N,O-acetals. These building blocks are crucial for combinatorial solid-phase synthesis, enabling the creation of novel peptide isosteres (Groth & Meldal, 2001).

Synthesis of Unnatural Amino Acids for Peptide Modification

- The compound is instrumental in the synthesis of unnatural amino acids, which are used to mimic peptide β-strands and form β-sheet-like hydrogen-bonded dimers. This application is significant in the study of protein structure and function (Nowick et al., 2000).

Asymmetric Synthesis of Piperidinedicarboxylic Acid Derivatives

- It is utilized in the asymmetric synthesis of trans-2,3-piperidinedicarboxylic acid and trans-3,4-piperidinedicarboxylic acid derivatives, which are important in medicinal chemistry (Xue et al., 2002).

Modular Amino Alcohol Ligands in Organic Synthesis

- This compound is part of a new family of enantiomerically pure modular amino alcohol ligands, which are crucial for the catalytic enantioselective addition of diethylzinc to aldehydes. This application demonstrates its importance in enhancing selectivity and activity in organic synthesis (Jimeno et al., 2003).

Development of Environmentally Benign Polycarbonates

- The compound contributes to the development of environmentally benign CO2-based copolymers, such as degradable polycarbonates derived from dihydroxybutyric acid. This application is vital for advancing sustainable materials science (Tsai et al., 2016).

Wirkmechanismus

The mechanism of action of similar compounds often involves their use as a rigid linker in PROTAC development for targeted protein degradation . Incorporation of rigidity into the linker region of bifunctional protein degraders may impact the 3D orientation of the degrader and thus ternary complex formation as well as optimization of drug-like properties .

Safety and Hazards

Eigenschaften

IUPAC Name |

2-[4-hydrazinyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-2-yl]oxy-2-oxoacetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21N3O6/c1-12(2,3)21-11(19)15-5-4-7(14-13)6-8(15)20-10(18)9(16)17/h7-8,14H,4-6,13H2,1-3H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRADDXSGZQUBNM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1OC(=O)C(=O)O)NN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21N3O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Amino-N-[3-(dimethylamino)propyl]-1-isopropyl-1H-pyrazole-5-carboxamide](/img/structure/B2843919.png)

![7-[1-(2,4-Difluorophenoxy)ethyl][1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B2843921.png)

![2-(4-Chlorophenyl)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethan-1-one](/img/structure/B2843923.png)

![2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-methyl-N-phenylacetamide](/img/structure/B2843931.png)

![2-(Benzo[d][1,3]dioxol-5-yl)-1-(3-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone](/img/structure/B2843932.png)

![2-ethyl-8,9-dimethoxy[1,2,4]triazolo[1,5-c]quinazoline-5(6H)-thione](/img/structure/B2843938.png)